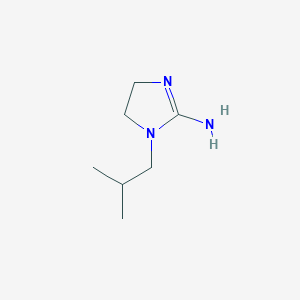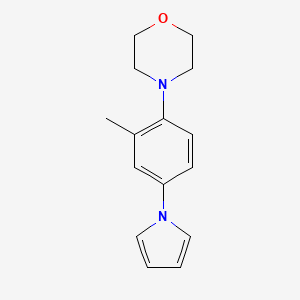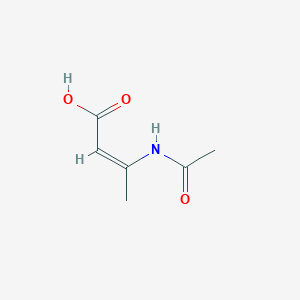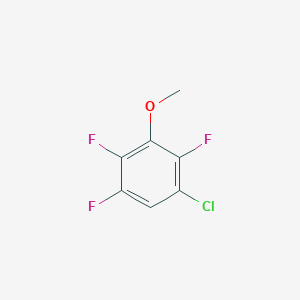
3-Chloro-2,5,6-trifluoroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,4,5-trifluoro-3-methoxybenzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,4,5-trifluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 1-chloro-2,4,5-trifluorobenzene, is reacted with methanol in the presence of a base like sodium methoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of 1-chloro-2,4,5-trifluoro-3-methoxybenzene often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,4,5-trifluoro-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Simplified benzene derivatives with fewer halogen atoms.
Scientific Research Applications
1-Chloro-2,4,5-trifluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-2,4,5-trifluoro-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3,4,5-trifluoro-2-methoxybenzene: Similar structure but different substitution pattern.
1-Chloro-2,4,5-trifluorobenzene: Lacks the methoxy group.
2,4,5-Trifluoro-3-methoxybenzene: Lacks the chlorine atom.
Uniqueness
1-Chloro-2,4,5-trifluoro-3-methoxybenzene is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H4ClF3O |
|---|---|
Molecular Weight |
196.55 g/mol |
IUPAC Name |
1-chloro-2,4,5-trifluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H4ClF3O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
InChI Key |
PZHFMCNOZDKUAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


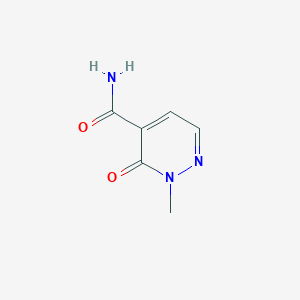
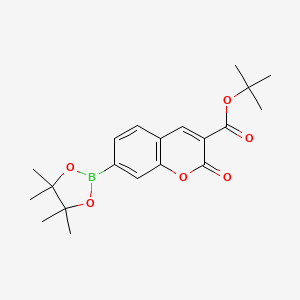
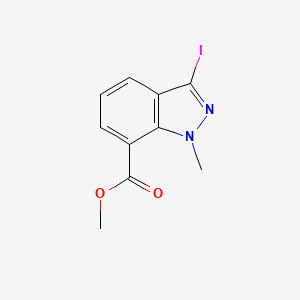
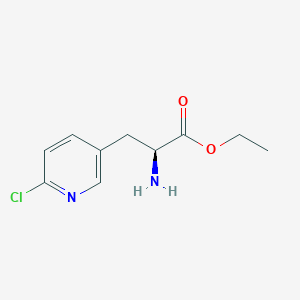
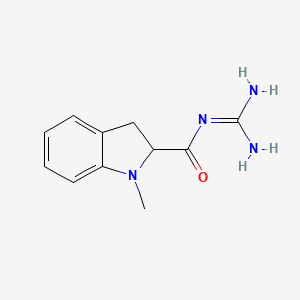
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)

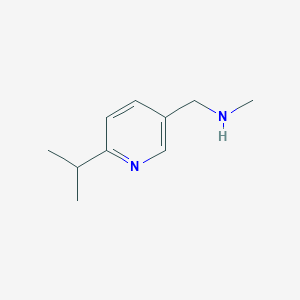
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)

